1-(Chloromethyl)-5-phenyltetrazole
Description
1-(Chloromethyl)-5-phenyltetrazole is a tetrazole derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 1-position and a phenyl group at the 5-position of the tetrazole ring. Tetrazoles are nitrogen-rich heterocycles widely used in medicinal chemistry, materials science, and explosives due to their stability and versatile reactivity . The chloromethyl group enhances electrophilicity, making this compound a valuable intermediate for further functionalization, such as nucleophilic substitutions or cross-coupling reactions.
Properties
CAS No. |
178904-88-6 |
|---|---|
Molecular Formula |
C8H7ClN4 |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
1-(chloromethyl)-5-phenyltetrazole |
InChI |
InChI=1S/C8H7ClN4/c9-6-13-8(10-11-12-13)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
MITCLGHVAMIJND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=NN2CCl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2CCl |
Synonyms |
1H-Tetrazole,1-(chloromethyl)-5-phenyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Selected Tetrazole Derivatives
Key Observations:
Substituent Reactivity :
- The chloromethyl group in this compound confers higher electrophilicity compared to methyl or phenyl substituents, enabling alkylation or nucleophilic displacement reactions . In contrast, 1-phenyl-5-mercaptotetrazole’s thiol group facilitates metal coordination or oxidation to disulfides .
- Electron-withdrawing groups (e.g., -Cl in 1-(4’-Chlorophenyl)-5-methyltetrazole) increase thermal stability, evidenced by higher melting points (~180°C vs. ~150°C for methyl analogues) .
Spectroscopic Signatures :
- Chlorine-containing substituents (e.g., -CH₂Cl or -C₆H₄Cl) exhibit distinct IR absorptions (ν(C-Cl) ~750 cm⁻¹) and NMR chemical shifts (e.g., δ ~4.15 ppm for -CH₂Cl in related compounds) .
Biological and Material Applications :
- Thiol derivatives (e.g., 1-phenyl-5-mercaptotetrazole) are explored as corrosion inhibitors or antimicrobial agents , while chlorinated tetrazoles like 1-(4-phenylthiazol-2-yl)-5-p-chlorophenyltetrazole may exhibit enhanced lipophilicity (LogP = 4.11) for drug delivery .
Stability and Reactivity
- Thermal Stability: Chlorinated tetrazoles (e.g., 1-(4’-Chlorophenyl)-5-methyltetrazole) exhibit higher decomposition temperatures compared to non-halogenated analogues due to stronger C-Cl bonds .
- Hydrolytic Sensitivity : The -CH₂Cl group in this compound is prone to hydrolysis under basic conditions, forming hydroxymethyl or oxo derivatives .
Preparation Methods
Cyclization of Benzonitrile with Sodium Azide
The foundational approach to 5-phenyltetrazole derivatives involves the reaction of benzonitrile with sodium azide under high-temperature conditions. This method, adapted from tetrazole synthesis literature, forms the 5-phenyltetrazole core via [2+3] cycloaddition. Key parameters include:
-
Reaction conditions : 145°C, 6 hours in a sealed autoclave.
The resulting 5-phenyltetrazole serves as the intermediate for subsequent functionalization at the 1-position.
Regioselective Alkylation at the 1-Position
Introducing the chloromethyl group at the 1-nitrogen requires careful control of alkylation conditions. Tetrazoles exhibit two acidic NH protons (1- and 2-positions), with the 2-position being more acidic (pKa ≈ 4.9 vs. 8.2 for the 1-position). To favor 1-alkylation:
-
Base selection : Bulky bases like 1,8-diazabicycloundec-7-ene (DBU) deprotonate the less acidic 1-position.
-
Alkylating agent : Chloromethyl chloride (ClCH2Cl) in tetrahydrofuran (THF) at 0–5°C.
-
Yield : Pilot studies report ~65% yield for 1-alkylated products, with 2-alkylation as a minor pathway.
The Suzuki-Miyaura reaction enables direct introduction of the phenyl group at the 5-position. This method, demonstrated by, involves coupling a boronic acid with a pre-functionalized tetrazole:
Post-Coupling Functionalization
Following phenyl introduction, the chloromethyl group is installed via:
-
Hydroxymethylation : Mitsunobu reaction with paraformaldehyde (DIAD, PPh3).
-
Chlorination : Treatment with SOCl2 in dichloromethane (DCM).
Protection-Chlorination-Deprotection Sequences
Triphenylmethyl (Trityl) Protection
Adapted from CN101805306A, this method avoids hazardous intermediates (e.g., aluminium azide) by employing trityl protection:
Step 1: Cyclization
Hydroxyacetonitrile derivatives cyclize with sodium azide to form 5-hydroxymethyltetrazoles.
Step 2: Trityl Protection
The 1-nitrogen is protected with triphenylmethyl chloride in THF:
Step 3: Chlorination
SOCl2 converts the hydroxymethyl to chloromethyl:
Step 4: Deprotection
Acid hydrolysis (HCl/acetonitrile/water) removes the trityl group:
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclization-Alkylation | Cyclization, regioselective alkylation | 65% | 95% | Moderate (T° control) |
| Suzuki Coupling | Cross-coupling, chlorination | 58% | 97% | High (catalytic) |
| Trityl Protection | Protection, chlorination, deprotection | 73.8% | 99.3% | High (patent-scale) |
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Chlorination Efficiency
Q & A
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